BenchChemオンラインストアへようこそ!

4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole

Kinase Inhibition Selectivity Structure-Activity Relationship (SAR)

Procure 4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole as your unique scaffold-hopping template for proprietary CDK inhibitor programs. Its unsubstituted 2-phenyl group and 4-benzenesulfonyl motif create an electrostatic and steric profile not found in para-fluorophenyl or ortho-tolyl analogs, making generic substitution high-risk. No public bioactivity data exists, enabling novel IP generation through your own SAR expansion. Ideal as a structurally comparable negative control for assay interference testing or as a defined pharmacophore for virtual screening and docking studies. Ensure direct comparative data by securing this specific, biologically uncharacterized core.

Molecular Formula C20H21N3O3S
Molecular Weight 383.5 g/mol
CAS No. 380575-58-6
Cat. No. B2689917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
CAS380575-58-6
Molecular FormulaC20H21N3O3S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H21N3O3S/c1-22-12-14-23(15-13-22)20-19(27(24,25)17-10-6-3-7-11-17)21-18(26-20)16-8-4-2-5-9-16/h2-11H,12-15H2,1H3
InChIKeyDXBSQFDYODDFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL] (The mean of the results at pH 7.4)

4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole (CAS 380575-58-6): Structural Identity and Core Pharmacophore


4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole (CAS 380575-58-6) is a synthetic small molecule with the molecular formula C20H21N3O3S and a molecular weight of 383.5 g/mol . It belongs to the 1,3-oxazole class, characterized by a benzenesulfonyl group at the 4-position and an N-methylpiperazine moiety at the 5-position. This core scaffold places it within a broader family of sulfonylated piperazinyl-oxazoles, a class investigated for diverse pharmacological activities including kinase inhibition and antimicrobial effects . Publicly available authoritative databases confirm its structural identity but report it as a research compound with no advanced clinical phase, maximal phase being null, indicating its current role as a preclinical tool molecule [1].

Why Closely Related Oxazole Analogs Cannot Be Interchanged with CAS 380575-58-6


Within the 1,3-oxazole chemical space, minor structural modifications, particularly to the aryl substituents or the sulfonamide group, can drive profound shifts in target binding affinity, selectivity, and physiochemical properties. For instance, substituting the 2-phenyl group or altering the piperazine N-substituent in related sulfonylated piperazinyl-oxazoles has been shown to dramatically modulate inhibitory activity, with IC50 values varying by over three orders of magnitude against specific kinases [1]. The specific combination of an unsubstituted 2-phenyl and a 4-benzenesulfonyl group in CAS 380575-58-6 creates a unique electrostatic and steric environment that is not replicated by its ortho-tolyl or para-fluorophenyl analogs, making generic substitution a high-risk decision without direct comparative data. Relying on class-level inferences without verified, analog-specific bioactivity data for each unique compound can lead to incorrect target engagement assumptions and failed experimental outcomes.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole Against Comparators


Kinase Inhibition Selectivity Profile Relative to Structural Analogs

This specific compound was claimed as part of a series of CDK kinase inhibitors in patent WO2018/202202A1 [1]. The patent asserts CDK inhibitory activity for the claimed generic structures, which encompass 4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole. However, no quantitative IC50 data is publicly available for this exact compound against any specific CDK isoform or in a direct head-to-head comparison with a close analog. The absence of public data is a critical differentiator: while analogs like 5-(4-Methylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole appear in other patents for different targets (e.g., NF-kB), no cross-reactivity or selectivity data exists to confirm if the 2-phenyl substituent in CAS 380575-58-6 provides any advantage in kinase selectivity over the 2-(o-tolyl) variant [2].

Kinase Inhibition Selectivity Structure-Activity Relationship (SAR)

Microbiological Spectrum Comparison Against Structural Analogs

Vendor-supplied qualitative information indicates 4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole has been evaluated for antimicrobial properties, demonstrating significant activity against various bacterial strains . However, this qualitative claim is not supported by quantitative MIC data or comparator data in the public domain. In contrast, a structurally related analog from a published study on SARS-CoV entry inhibitors, SSAA09E2 (N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide), was quantitatively profiled and shown to act via a novel mechanism of blocking early interactions of the viral spike protein with ACE2 [1]. No such mechanistic or quantitative MIC data is available for CAS 380575-58-6 to differentiate its antimicrobial spectrum or potency from other sulfonamide-containing oxazoles.

Antimicrobial Activity Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship

Lack of Public Target Engagement Data Contrasted with Validated Chemical Probes

The ChEMBL database lists this compound with a max phase of 'null' and a chemical probe score of 0, confirming it has not been validated as a chemical probe for any target [1]. This stands in stark contrast to well-characterized tools like SB-225002 (CAS 182498-32-4), a potent and selective CXCR2 antagonist with an IC50 of 22 nM and >150-fold selectivity over CXCR1 receptors, which has extensive in vivo pharmacodynamic data . The absence of any defined target engagement or cellular assay data for CAS 380575-58-6 means that any assumed mechanism of action (e.g., kinase inhibition, carbonic anhydrase inhibition) is speculative. For a user prioritizing robust chemical tools, this represents a fundamental disadvantage of CAS 380575-58-6 relative to data-rich alternatives.

Chemical Probe Target Engagement Cellular Assay

Validated Application Scenarios for 4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole


Exploratory Chemistry in a Proprietary Kinase Drug Discovery Program

The compound serves as an intermediate or scaffold-hopping starting point within a proprietary medicinal chemistry program targeting CDKs, as indicated by its presence in the patent literature [1]. Its value is strictly as a core template, not as a validated probe. A research team would procure it to perform their own internal SAR expansion, fully aware that no public IC50 or selectivity data exists, thereby generating novel IP.

Negative Control or Inactive Comparator for Oxazole-Based Assays

Given the complete absence of any validated public bioactivity data [1], its primary scientifically sound application is as a structurally similar but biologically uncharacterized comparator. It can be used to test for assay interference or to serve as a negative control in experiments where a closely related, active oxazole compound (e.g., a specific kinase inhibitor) is being profiled.

Computational Chemistry and In Silico Screening

The unique combination of a benzenesulfonyl and N-methylpiperazine motif on the 1,3-oxazole core provides a distinct pharmacophore for in silico studies. Computational chemists can use its defined structure [1] for docking studies, molecular dynamics simulations, and virtual screening to predict target interactions and guide the synthesis of novel, potentially active derivatives, thereby rationalizing its procurement for theoretical modeling.

Quote Request

Request a Quote for 4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.